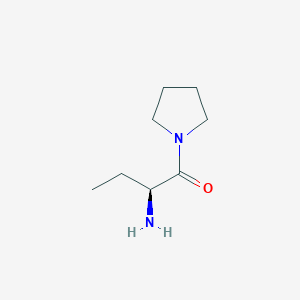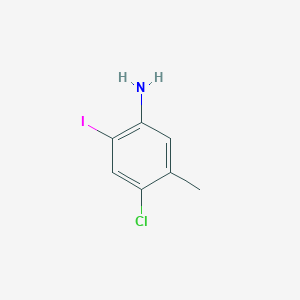
5-(Benzyloxy)-3-bromopyridin-2-amine
概述
描述
5-(Benzyloxy)-3-bromopyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a benzyloxy group at the 5-position, a bromine atom at the 3-position, and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine typically involves multiple steps:
Bromination: The starting material, 5-hydroxypyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Benzyloxy Substitution: The hydroxyl group at the 5-position is then converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate.
Amination: Finally, the amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or organostannanes in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: 5-(Benzyloxy)pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmacophore in drug discovery.
- Evaluated for its biological activity against various targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(Benzyloxy)-3-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and amino groups can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s electronic properties and reactivity.
相似化合物的比较
5-(Benzyloxy)-2-bromopyridin-3-amine: Similar structure but with different substitution pattern.
5-(Benzyloxy)-3-chloropyridin-2-amine: Chlorine atom instead of bromine.
5-(Benzyloxy)-3-iodopyridin-2-amine: Iodine atom instead of bromine.
Uniqueness:
- The specific substitution pattern of 5-(Benzyloxy)-3-bromopyridin-2-amine imparts unique electronic and steric properties.
- The presence of the bromine atom at the 3-position allows for selective functionalization through cross-coupling reactions.
- The benzyloxy group enhances the compound’s lipophilicity and potential interactions with biological targets.
属性
IUPAC Name |
3-bromo-5-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOEVKYTOUGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)


![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)







![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
